![molecular formula C13H8F3NO2 B1343751 6-(4-(Trifluoromethyl)phenyl)picolinic acid CAS No. 924817-68-5](/img/structure/B1343751.png)
6-(4-(Trifluoromethyl)phenyl)picolinic acid
Overview
Description
6-(4-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound with the CAS Number: 924817-68-5 . Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]-2-pyridinecarboxylic acid . The molecular weight of this compound is 267.21 .
Molecular Structure Analysis
The InChI code for 6-(4-(Trifluoromethyl)phenyl)picolinic acid is 1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Chemical Properties
“6-(4-(Trifluoromethyl)phenyl)picolinic acid” is a white to off-white powder or crystal with a molecular weight of 267.21 .
Catalyst in Organic Synthesis
This compound can be used as a catalyst in organic synthesis, such as in esterification and acylation reactions .
Anticancer Activities
Research has been conducted on the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells . One of the complexes, fac-[Re(Pico)(CO)3(H2O)], showed toxicity with LC50 values of 9.0±0.9, 15.8±4.9 (SI=0.570), and 20.9±0.8 (SI=0.430) μg/mL . This indicates its potential as a positive control drug of toxicity .
Herbicidal Activity
Picolinic acid and its derivatives, including “6-(4-(Trifluoromethyl)phenyl)picolinic acid”, have been studied for their herbicidal activities .
Signaling Pathways
This compound is involved in various signaling pathways, including Proteases Apoptosis, Chromatin/Epigenetics, Metabolism, MAPK Signaling, Tyrosine Kinase, and DNA Damage/DNA Repair .
Safety and Hazards
properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJBPRCHPGONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647074 | |
Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)picolinic acid | |
CAS RN |
924817-68-5 | |
Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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